2-fluoro-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
2-fluoro-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c17-13-5-1-2-7-15(13)24(22,23)20-10-12-21-11-9-19-16(21)14-6-3-4-8-18-14/h1-9,11,20H,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEBPZQPRHBYGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCCN2C=CN=C2C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-fluoro-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C14H16F N4O2S
- Molecular Weight : 318.36 g/mol
- IUPAC Name : 2-fluoro-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide
Antibacterial Activity
Recent studies have indicated that 2-fluoro-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide exhibits significant antibacterial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are crucial for assessing the effectiveness of this compound against different pathogens.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Streptococcus pneumoniae | 100 |
| Bacillus subtilis | 60 |
These results suggest that the compound is particularly effective against Gram-positive bacteria, with varying efficacy against Gram-negative strains.
The antibacterial activity of this compound is believed to stem from its ability to inhibit bacterial protein synthesis. The presence of the pyridine and imidazole moieties enhances its interaction with bacterial ribosomes, leading to disruption in protein production. This mechanism has been supported by studies showing that similar compounds exhibit comparable actions through ribosomal inhibition.
Case Study 1: Efficacy Against Multi-drug Resistant Strains
A study conducted on multi-drug resistant strains of Staphylococcus aureus demonstrated that 2-fluoro-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide significantly reduced bacterial load in vitro. The study highlighted the compound's potential as an alternative treatment option in cases where conventional antibiotics fail.
Case Study 2: Synergistic Effects with Other Antibiotics
Research has also explored the synergistic effects of this compound when used in combination with other antibiotics. For instance, when tested alongside beta-lactam antibiotics, there was a notable reduction in MIC values, indicating enhanced efficacy. This suggests that the compound could be developed as part of combination therapies to combat resistant bacterial infections.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variation in Benzenesulfonamide-Imidazole Derivatives
The target compound shares structural similarities with other benzenesulfonamide derivatives bearing imidazole or benzimidazole rings. Key differences lie in substituent groups and their positions, which critically affect pharmacological and physicochemical properties.
Key Observations :
- Fluorine vs. Nitro/Cyano Groups: The ortho-fluoro substituent in the target compound likely improves metabolic stability and membrane permeability compared to nitro or cyano groups, which are more polar and prone to metabolic reduction .
- Pyridin-2-yl vs. Benzoyl : The pyridin-2-yl group in the target compound may facilitate metal coordination (e.g., with Zn²⁺ in enzymes), whereas benzoyl groups (e.g., compound 2) primarily contribute to steric bulk .
Functional Analogues with Pyridin-2-yl and Imidazole Moieties
Several compounds share the pyridin-2-yl-imidazole motif but differ in core structures:
Key Observations :
- Sulfonamide vs.
- Nitrofuran vs. Benzenesulfonamide : Nitrofurans (e.g., compound 3) are redox-active and prone to generating reactive intermediates, whereas benzenesulfonamides (target compound) are more stable and selective for enzyme inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
